molecular formula C21H22N2O2 B11656612 (4Z)-4-[(2-Butoxyphenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

(4Z)-4-[(2-Butoxyphenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B11656612
M. Wt: 334.4 g/mol
InChI Key: NDSBDFNYNAKJOB-CYVLTUHYSA-N
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Description

(4Z)-4-[(2-Butoxyphenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound belonging to the class of pyrazolones This compound is characterized by its unique structure, which includes a butoxyphenyl group, a phenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2-Butoxyphenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 2-butoxybenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or pyridine, in an organic solvent like ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2-Butoxyphenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted pyrazolone derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(2-Butoxyphenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and is used in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in various bioassays to evaluate its efficacy against different biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2-Butoxyphenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(2-Methoxyphenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
  • (4Z)-4-[(2-Ethoxyphenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
  • (4Z)-4-[(2-Propoxyphenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

The uniqueness of (4Z)-4-[(2-Butoxyphenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one lies in its butoxyphenyl group, which imparts distinct physicochemical properties and biological activities. Compared to its analogs with different alkoxy groups, this compound may exhibit enhanced solubility, stability, and bioactivity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

(4Z)-4-[(2-butoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H22N2O2/c1-3-4-14-25-20-13-9-8-10-17(20)15-19-16(2)22-23(21(19)24)18-11-6-5-7-12-18/h5-13,15H,3-4,14H2,1-2H3/b19-15-

InChI Key

NDSBDFNYNAKJOB-CYVLTUHYSA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C

Canonical SMILES

CCCCOC1=CC=CC=C1C=C2C(=NN(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

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